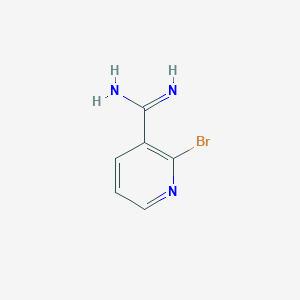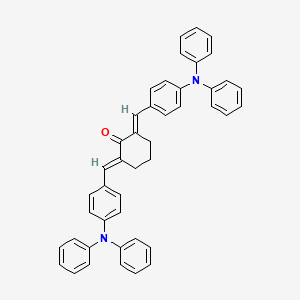
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a compound belonging to the class of dibenzylidene cyclohexanone derivatives. These compounds are known for their unique photophysical properties, including solvatochromism, acidochromism, and photochromism . The presence of conjugated double bonds and a completely delocalized electron system makes them fascinating for researchers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-(diphenylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a fluorescent sensor for detecting metal ions like mercury and chromium.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the development of photochromic materials and corrosion inhibitors.
作用機序
The mechanism of action of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone involves its interaction with molecular targets through its conjugated double bonds and electron-rich aromatic rings. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, contributing to its biological activities .
類似化合物との比較
Similar Compounds
- 2,6-Dibenzylidenecyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is unique due to its diphenylamino substituents, which enhance its photophysical properties and make it a valuable compound for applications in sensors and photochromic materials .
特性
分子式 |
C44H36N2O |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis[[4-(N-phenylanilino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C44H36N2O/c47-44-36(32-34-24-28-42(29-25-34)45(38-16-5-1-6-17-38)39-18-7-2-8-19-39)14-13-15-37(44)33-35-26-30-43(31-27-35)46(40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-12,16-33H,13-15H2/b36-32+,37-33+ |
InChIキー |
YTZGDIFDHZGMID-CQHROMRQSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)/C(=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)/C1 |
正規SMILES |
C1CC(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
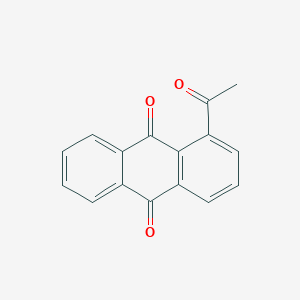
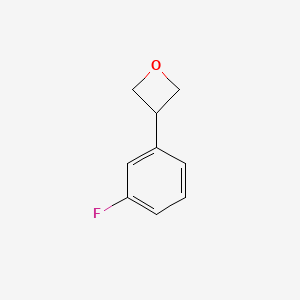
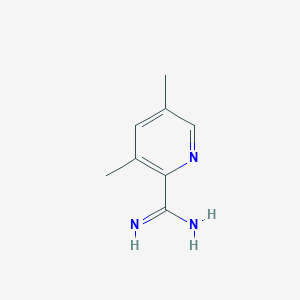
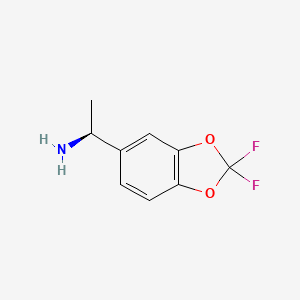
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)


